molecular formula C11H8ClNO B6413973 2-(2-Chlorophenyl)pyridin-4(1H)-one CAS No. 1261911-88-9

2-(2-Chlorophenyl)pyridin-4(1H)-one

Cat. No.: B6413973
CAS No.: 1261911-88-9
M. Wt: 205.64 g/mol
InChI Key: IFCYBAFTZKBWLK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)pyridin-4(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a 2-chlorophenyl group at the 2-position. The chlorophenyl group introduces electron-withdrawing effects, enhancing the compound's stability and influencing its reactivity and biological interactions. Pyridinone derivatives are widely studied in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Properties

IUPAC Name

2-(2-chlorophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)11-7-8(14)5-6-13-11/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCYBAFTZKBWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C=CN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692501
Record name 2-(2-Chlorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-88-9
Record name 2-(2-Chlorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)pyridin-4(1H)-one typically involves the reaction of 2-chlorobenzaldehyde with 2-aminopyridine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours. The product is then isolated through filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)pyridin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-Chlorophenyl)pyridin-4(1H)-one with structurally related pyridinone and dihydropyrimidinone derivatives:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Melting Point (°C) Key Features
This compound C₁₁H₈ClNO 205.64 (calc.) 2-chlorophenyl, pyridinone core Not reported Predicted enhanced stability due to electron-withdrawing Cl group.
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine C₂₄H₁₈ClN₃ (e.g.) 466–545 Amino, chloro, substituted phenyl 268–287 High melting points, yields 67–81%; substituents modulate solubility/activity.
2-(Hydroxymethyl)pyridin-4(1H)-one C₆H₇NO₂ 125.13 Hydroxymethyl Not reported Simpler structure; hydrophilic due to -CH₂OH group.
6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one C₁₀H₇ClN₂OS 238.69 4-chlorophenyl, thioxo group Not reported Thioxo group enhances hydrogen bonding; potential for metal coordination.
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one C₉H₁₀F₃NO 203.18 Trifluoro, methyl groups Not reported Lipophilic due to CF₃; improved membrane permeability.

Key Observations :

  • Substituent Effects : Bulky substituents (e.g., substituted phenyl groups in ) increase molecular weight and melting points (268–287°C), suggesting stronger intermolecular forces. Conversely, smaller groups like hydroxymethyl reduce molecular weight and likely enhance aqueous solubility.
  • Electron-Withdrawing Groups : The 2-chlorophenyl group in the parent compound and chloro-substituted analogues (e.g., ) improve stability and influence electronic distribution, which is critical for binding to biological targets.
  • Functional Group Diversity : Thioxo (in ) and trifluoro (in ) groups introduce unique reactivity. The thioxo group may participate in hydrogen bonding or metal coordination, while trifluoro substituents enhance lipophilicity.

Computational and Structural Insights

  • Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural determination of similar compounds, enabling precise analysis of bond lengths and angles .
  • Structure-Activity Relationships (SAR): Substituents at the 2-position (e.g., chlorophenyl vs. hydroxymethyl) significantly impact bioactivity. For instance, the amino group in may enhance binding to bacterial enzymes, while the thioxo group in could inhibit viral proteases .

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